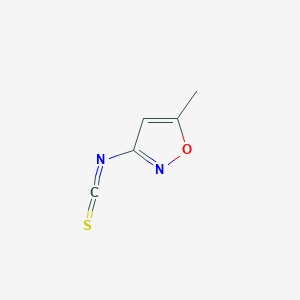
2-Chloro-5-nitropyrazine
Descripción general
Descripción
2-Chloro-5-nitropyrazine is a chemical compound with the molecular formula C5H3ClN2O2. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is typically a yellow to brown crystalline solid.
Synthetic Routes and Reaction Conditions:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-chloro-5-nitro-3-pyrazinol.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2-chloro-5-aminopyrazine.
Substitution: Substitution reactions can occur at the chlorine or nitro positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Reagents such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-chloro-5-nitro-3-pyrazinol
Reduction Products: 2-chloro-5-aminopyrazine
Substitution Products: Various halogenated and nitro-substituted derivatives
Aplicaciones Científicas De Investigación
2-Chloro-5-nitropyrazine is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic compounds.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industrial Applications: It is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
2-Chloro-5-nitropyrazine is similar to other halogenated and nitro-substituted pyrazines, such as 2-chloro-3-nitropyrazine and 5-chloro-2-nitropyrazine. These compounds share structural similarities but differ in the position of the substituents, which can lead to variations in their chemical reactivity and biological activity
Comparación Con Compuestos Similares
2-Chloro-3-nitropyrazine
5-Chloro-2-nitropyrazine
2-Iodo-5-nitropyrazine
5-Amino-2-chloropyrazine
2-Hydroxy-5-nitropyrazine
This comprehensive overview provides a detailed understanding of 2-chloro-5-nitropyrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-chloro-5-nitropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXFNWBWBLJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363595 | |
| Record name | 2-chloro-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87885-45-8 | |
| Record name | 2-chloro-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)



